5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are aromatic heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 5-methyl-2-(trifluoromethyl)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding sites.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit antiviral, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-methylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
2-(Trifluoromethyl)pyrimidine: Lacks both the chloromethyl and methyl groups, making it less versatile in chemical modifications.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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